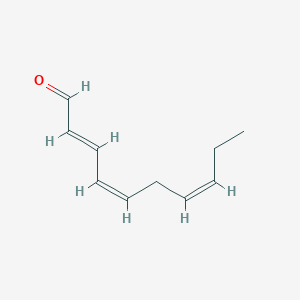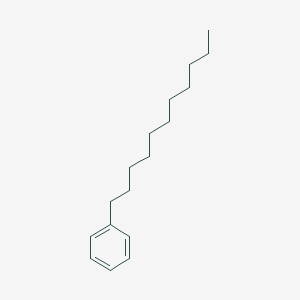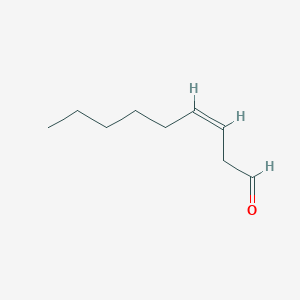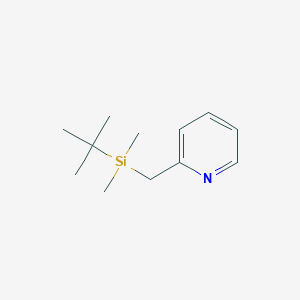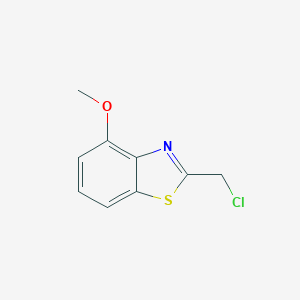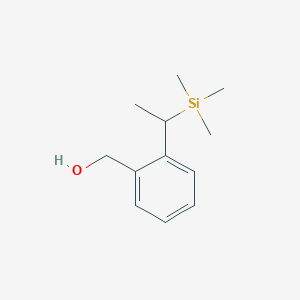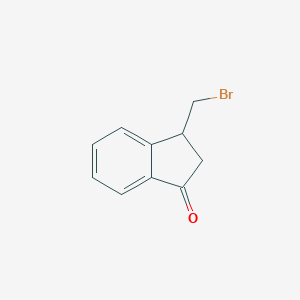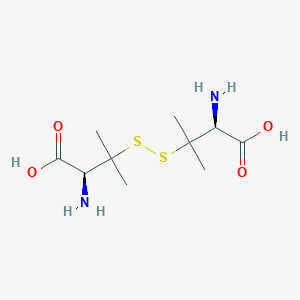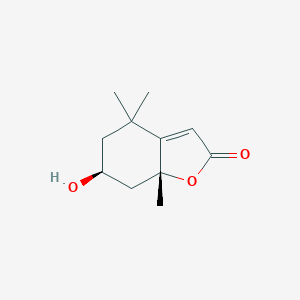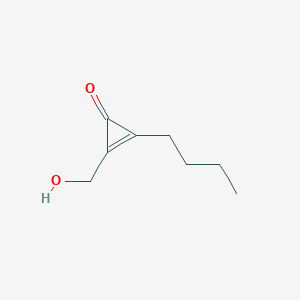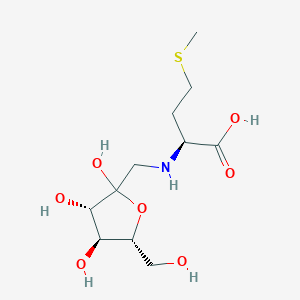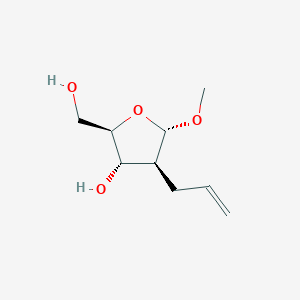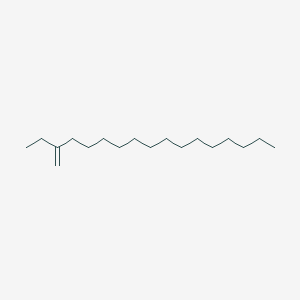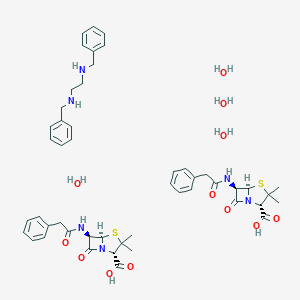
6-Bromo-5-hydroxy-3-phenylisochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-hydroxy-3-phenylisochroman is a chemical compound that belongs to the class of isochromans. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-hydroxy-3-phenylisochroman has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Furthermore, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to the suppression of these processes.
Biochemische Und Physiologische Effekte
6-Bromo-5-hydroxy-3-phenylisochroman has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress-induced damage. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Bromo-5-hydroxy-3-phenylisochroman in lab experiments is its high potency. It has been found to exhibit significant activity at low concentrations, making it a useful tool for studying various cellular processes. Additionally, it has been found to be relatively stable, allowing for long-term storage. However, one of the limitations of using 6-Bromo-5-hydroxy-3-phenylisochroman is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-5-hydroxy-3-phenylisochroman. One potential area of investigation is its use as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman and to identify potential targets for its activity. Furthermore, the development of novel synthesis methods for 6-Bromo-5-hydroxy-3-phenylisochroman may lead to improved yields and higher purity, allowing for more accurate and reliable experimental results.
Synthesemethoden
The synthesis of 6-Bromo-5-hydroxy-3-phenylisochroman involves the reaction of 3-phenylisochroman-1-one with N-bromosuccinimide in the presence of a catalytic amount of benzoyl peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
135393-68-9 |
|---|---|
Produktname |
6-Bromo-5-hydroxy-3-phenylisochroman |
Molekularformel |
C15H13BrO2 |
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
6-bromo-3-phenyl-3,4-dihydro-1H-isochromen-5-ol |
InChI |
InChI=1S/C15H13BrO2/c16-13-7-6-11-9-18-14(8-12(11)15(13)17)10-4-2-1-3-5-10/h1-7,14,17H,8-9H2 |
InChI-Schlüssel |
LDHSLLYHMNIOOP-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
Synonyme |
6-bromo-5-hydroxy-3-phenylisochroman BHPIC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



